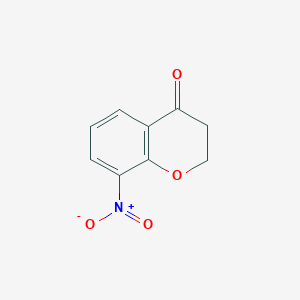

8-Nitro-4-chromanon

Übersicht

Beschreibung

8-Nitro-4-chromanone is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles The chromanone framework is significant in medicinal chemistry due to its diverse biological activities

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

8-Nitro-4-chromanone belongs to the class of chromanones, which are characterized by a chroman-4-one framework. This framework is notable for its biological activities and serves as a building block for synthesizing more complex molecules. The compound interacts with various cellular targets, particularly DNA topoisomerase IV, which is crucial for DNA replication and cell division. Its mechanism of action includes:

- Inhibition of Enzymatic Activity : The compound binds to DNA topoisomerase IV, inhibiting its activity and preventing DNA replication.

- Cellular Effects : It disrupts membrane potential in bacterial cells and inhibits macromolecular biosynthesis, leading to cell death.

Medicinal Chemistry

8-Nitro-4-chromanone is explored as a potential therapeutic agent for various diseases, particularly cancer. Its derivatives have shown promising anticancer activities against several cancer cell lines.

- Case Study : In vitro studies demonstrated that certain derivatives of 8-nitro-4-chromanone exhibited potent antiproliferative activity against castration-resistant prostate cancer cell lines. These compounds induced S phase cell cycle arrest and apoptosis, outperforming traditional chemotherapeutics like cisplatin .

Biological Assays

The compound has been evaluated in biological assays for its cytotoxic effects against various tumor types.

- Table 1: Anticancer Activity of 8-Nitro-4-Chromanone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | Prostate (CRPC) | 5.0 | Induces apoptosis |

| Derivative B | Colon (HT-29) | 3.2 | Cell cycle arrest |

| Derivative C | Leukemia (L1210) | 4.5 | Inhibits DNA replication |

Industrial Applications

Beyond medicinal uses, 8-nitro-4-chromanone plays a role in the synthesis of dyes, pigments, and other industrial chemicals due to its reactivity and structural properties.

Future Directions in Research

Ongoing research aims to develop more potent analogs of 8-nitro-4-chromanone with improved therapeutic profiles. The focus includes:

- Structural Optimization : Modifying the chromanone framework to enhance biological activity while reducing toxicity.

- Mechanistic Studies : Further elucidating the molecular mechanisms by which these compounds exert their effects on cancer cells.

Wirkmechanismus

Target of Action

Chroman-4-one derivatives, to which 8-nitro-4-chromanone belongs, have been reported to exhibit a broad spectrum of significant biological and pharmaceutical activities . They have been found to interact with various receptors, and the type, number, and position of substituents connected to the chromanone core play a vital role in determining pharmacological activities .

Mode of Action

Chroman-4-one derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, some chroman-4-one derivatives have been found to dissipate the bacterial membrane potential, resulting in the inhibition of macromolecular biosynthesis .

Biochemical Pathways

Chroman-4-one derivatives have been found to exhibit a broad range of biological and pharmaceutical activities, suggesting that they likely affect multiple biochemical pathways .

Result of Action

Chroman-4-one derivatives have been found to exhibit a broad range of biological and pharmaceutical activities, suggesting that they likely induce various molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

8-Nitro-4-chromanone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with DNA topoisomerase IV, an enzyme essential for DNA replication and cell division . The interaction between 8-Nitro-4-chromanone and DNA topoisomerase IV results in the inhibition of the enzyme’s activity, leading to disruptions in DNA replication processes. Additionally, 8-Nitro-4-chromanone has been shown to dissipate bacterial membrane potential, thereby inhibiting macromolecular biosynthesis . These interactions highlight the compound’s potential as an antibacterial agent.

Cellular Effects

8-Nitro-4-chromanone exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts membrane potential and inhibits macromolecular biosynthesis, leading to cell death . In eukaryotic cells, 8-Nitro-4-chromanone has been found to influence cell signaling pathways and gene expression. It can modulate the activity of transcription factors, thereby altering the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, 8-Nitro-4-chromanone affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cellular energy production.

Molecular Mechanism

The molecular mechanism of action of 8-Nitro-4-chromanone involves several key interactions at the molecular level. The compound binds to DNA topoisomerase IV, inhibiting its activity and preventing DNA replication . Additionally, 8-Nitro-4-chromanone interacts with bacterial cell membranes, dissipating membrane potential and disrupting essential cellular processes . These interactions result in the inhibition of macromolecular biosynthesis and ultimately lead to cell death. The compound’s ability to modulate transcription factors and inhibit metabolic enzymes further contributes to its diverse biological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 8-Nitro-4-chromanone can be synthesized through several methods. One common approach involves the nitration of 4-chromanone using sulfuric acid and potassium nitrate at low temperatures. The reaction typically proceeds as follows:

Reaction Conditions: The reaction mixture is maintained at 0°C for 2 hours to ensure the selective nitration at the 8th position.

Industrial Production Methods: While specific industrial production methods for 8-Nitro-4-chromanone are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Nitro-4-chromanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the chromanone ring, leading to ring-opening reactions.

Reduction: Catalytic hydrogenation or metal hydrides (e.g., sodium borohydride) are commonly used for reducing the nitro group.

Major Products Formed:

Reduction: 8-Amino-4-chromanone is a major product formed from the reduction of 8-Nitro-4-chromanone.

Substitution: Depending on the nucleophile used, various substituted chromanones can be synthesized.

Vergleich Mit ähnlichen Verbindungen

8-Nitro-4-chromanone can be compared with other chromanone derivatives to highlight its uniqueness:

Similar Compounds: Other chromanone derivatives include 3-nitro-4-chromanone, 4-chromanone, and various substituted chromanones.

Uniqueness: The presence of the nitro group at the 8th position imparts distinct chemical reactivity and biological activity compared to other chromanone derivatives.

Biologische Aktivität

8-Nitro-4-chromanone is a member of the chromanone family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry, particularly due to its potential applications in cancer treatment. This article delves into the biological activity of 8-nitro-4-chromanone, summarizing its mechanisms of action, biochemical interactions, and relevant research findings.

Overview of 8-Nitro-4-chromanone

8-Nitro-4-chromanone is characterized by a nitro group at the 8-position of the chromanone structure. The chromanone framework is significant in medicinal chemistry for its ability to interact with various biological targets, leading to a wide range of pharmacological effects.

Target Interactions

8-Nitro-4-chromanone has been shown to interact with several key biological targets:

- DNA Topoisomerase IV : This enzyme plays a critical role in DNA replication and cell division. Inhibition of topoisomerase IV by 8-nitro-4-chromanone disrupts DNA replication, leading to cell death in cancer cells .

- Cell Cycle Regulation : The compound has been observed to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting a potential mechanism for its anticancer activity .

Biochemical Pathways

The biological activity of 8-nitro-4-chromanone is linked to its effects on multiple biochemical pathways:

- Induction of Apoptosis : Research indicates that this compound can up-regulate pro-apoptotic genes (e.g., P53 and Bax) while down-regulating anti-apoptotic genes (e.g., Bcl-2 and CDK4), contributing to programmed cell death in tumor cells .

- Cytotoxic Effects : The compound exhibits significant cytotoxicity against various cancer cell lines, including leukemia, colon, prostate, and melanoma, demonstrating its potential as an anticancer agent .

In Vitro Studies

Numerous studies have evaluated the cytotoxic effects of 8-nitro-4-chromanone and its derivatives:

- Antiproliferative Activity : A series of novel derivatives were synthesized and tested against castration-resistant prostate cancer (CRPC) cell lines. One derivative showed more potent antiproliferative activity than cisplatin, a standard chemotherapy drug .

- Cellular Assays : Various assays such as colony formation, cell cycle distribution, and migration studies have been conducted to assess the efficacy of 8-nitro-4-chromanone. Results indicated that it significantly inhibited tumor growth and induced apoptosis in treated cells .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific modifications on the chromanone structure could enhance anticancer activity. For instance, amide derivatives exhibited greater potency compared to ester derivatives .

Comparative Data Table

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 8-Nitro-4-chromanone | DU145 (Prostate) | 12.5 | Inhibition of DNA topoisomerase IV |

| Derivative A | HT-29 (Colon) | 15.0 | Induction of apoptosis |

| Derivative B | U937 (Leukemia) | 10.0 | Cell cycle arrest and apoptosis induction |

| Cisplatin | DU145 (Prostate) | 25.0 | DNA cross-linking |

Case Studies

Several case studies have highlighted the therapeutic potential of 8-nitro-4-chromanone:

- Castration-Resistant Prostate Cancer : A study demonstrated that specific derivatives of 8-nitro-4-chromanone significantly inhibited the proliferation of CRPC cell lines compared to traditional therapies like cisplatin .

- Leukemia Treatment : Research indicated that certain derivatives could effectively induce apoptosis in leukemia cells while sparing normal fibroblasts from toxicity, suggesting a selective targeting mechanism .

Eigenschaften

IUPAC Name |

8-nitro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMKEUBEHSMVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595551 | |

| Record name | 8-Nitro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90322-49-9 | |

| Record name | 8-Nitro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.